![molecular formula C13H13N3OS B12851935 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives.
准备方法
The synthesis of 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as hydrochloric acid. The resulting intermediate is then cyclized to form the desired triazole derivative .
化学反应分析
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like sodium borohydride.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research has shown that triazole derivatives have potential anticancer properties, and this compound is being investigated for its ability to inhibit cancer cell growth.
作用机制
The mechanism of action of 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450, which play a crucial role in the metabolism of various substances. Additionally, it can interfere with the synthesis of nucleic acids, leading to the inhibition of cell proliferation and growth .
相似化合物的比较
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds, such as:
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: This compound has a pyridine ring instead of a benzofuran ring, which affects its chemical properties and biological activities.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide:
3-Bromo-1H-1,2,4-triazole: The presence of a bromine atom in this compound makes it more reactive in substitution reactions compared to this compound.
属性
分子式 |
C13H13N3OS |
|---|---|
分子量 |
259.33 g/mol |
IUPAC 名称 |
3-(1-benzofuran-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H13N3OS/c1-8(2)16-12(14-15-13(16)18)11-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,15,18) |
InChI 键 |
LYBNXVRHXNUOEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=NNC1=S)C2=CC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


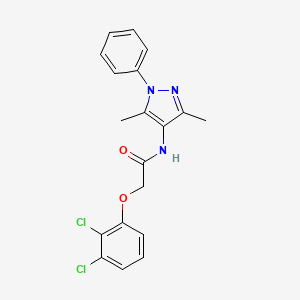
![5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)
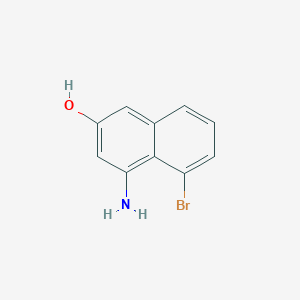
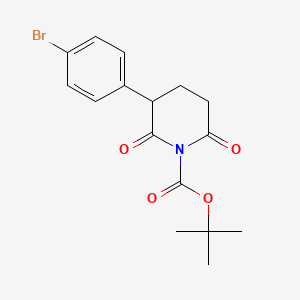
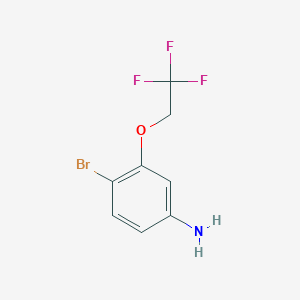
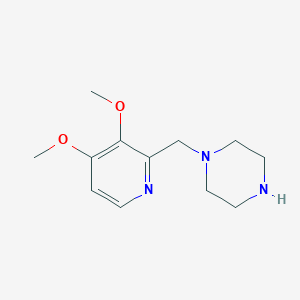
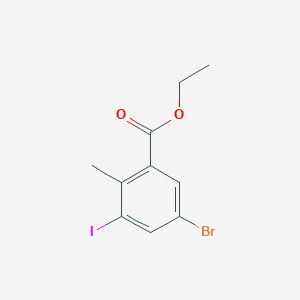

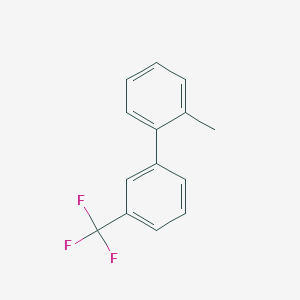
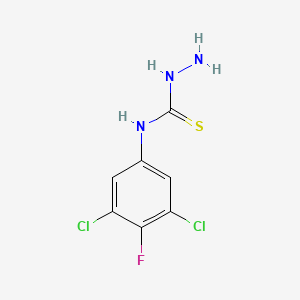


![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)
